molecular formula C22H28N4O3S B14165030 Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- CAS No. 73438-62-7

Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)-

Cat. No.: B14165030
CAS No.: 73438-62-7
M. Wt: 428.5 g/mol
InChI Key: PMAVBGMUJOOBHN-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)-: is a complex organic compound with a piperidine ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the aminoiminomethyl and sulfonylamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. Reagents such as halogens or alkylating agents are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- involves its interaction with specific molecular targets. The aminoiminomethyl and sulfonylamino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Piperidine, 1-[(4-methylphenyl)sulfonyl]-4-phenyl-
  • 1-Boc-4-(4-aminophenyl)piperazine

Comparison: Compared to similar compounds, Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- has unique structural features that enhance its reactivity and versatility. The presence of both aminoiminomethyl and sulfonylamino groups allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

This compound’s unique properties make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

73438-62-7

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

4-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-piperidin-1-ylpropyl]benzenecarboximidamide

InChI

InChI=1S/C22H28N4O3S/c1-16-5-11-19(12-6-16)30(28,29)25-20(22(27)26-13-3-2-4-14-26)15-17-7-9-18(10-8-17)21(23)24/h5-12,20,25H,2-4,13-15H2,1H3,(H3,23,24)

InChI Key

PMAVBGMUJOOBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C(=N)N)C(=O)N3CCCCC3

Origin of Product

United States

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